Structural Profiling and Synthetic Utility of (2E)-7-Hydroxyhept-2-enoic Acid: A Technical Whitepaper
Structural Profiling and Synthetic Utility of (2E)-7-Hydroxyhept-2-enoic Acid: A Technical Whitepaper
Executive Summary
(2E)-7-hydroxyhept-2-enoic acid is a highly versatile bifunctional aliphatic compound characterized by a seven-carbon chain, a trans-configured α,β -unsaturated carboxylic acid, and a terminal primary hydroxyl group. In advanced organic synthesis, it serves as a critical intermediate, bridging the gap between natural product synthesis—specifically the pheromone chemistry of the honeybee (Apis mellifera)—and pharmaceutical impurity profiling. This whitepaper provides an in-depth mechanistic breakdown, validated synthetic protocols, and application insights for researchers utilizing this molecule in complex synthetic workflows.
Physicochemical Profiling & Quantitative Data
The molecular architecture of (2E)-7-hydroxyhept-2-enoic acid ( C7H12O3 ) dictates its physical behavior and reactivity. The presence of both a hydrogen-bond donating hydroxyl group and a carboxylic acid moiety results in a high boiling point and significant polarity.
Table 1: Quantitative Physicochemical Data
| Parameter | Value |
| IUPAC Name | (2E)-7-hydroxyhept-2-enoic acid |
| Molecular Formula | C 7 H 12 O 3 |
| Molecular Weight | 144.17 g/mol |
| Monoisotopic Mass | 144.0786 Da |
| Isomeric SMILES | OCCCC/C=C/C(=O)O |
| Boiling Point | 152 °C at 0.1 mm Hg[1] |
| Refractive Index ( nD21 ) | 1.4850[1] |
| Derivative Melting Point | 136.5 °C ( α -naphthylurethane derivative)[1] |
Mechanistic Chemistry & Orthogonal Reactivity
The synthetic value of (2E)-7-hydroxyhept-2-enoic acid lies in its orthogonal reactivity. The spatial separation between the electrophilic C1–C3 conjugated system and the nucleophilic C7 terminal alcohol allows chemists to functionalize one end of the molecule without requiring complex protecting-group strategies.
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C1-C3 Domain: The α,β -unsaturated acid is primed for Michael additions, epoxidations, or standard esterification/amidation.
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C7 Domain: The primary alcohol can be selectively oxidized (e.g., Swern oxidation) or converted into a leaving group via halogenation (e.g., using PBr3 ).
Orthogonal reactivity map showing functional group divergence for downstream applications.
De Novo Synthesis: Experimental Protocol
The most reliable and historically validated method for synthesizing (2E)-7-hydroxyhept-2-enoic acid is via the Doebner modification of the Knoevenagel condensation, utilizing 2,3-dihydropyran as the starting material. This protocol is designed to be a self-validating system, ensuring stereochemical integrity at each step.
Step 1: Acid-Catalyzed Ring Opening
Causality: 2,3-dihydropyran is an enol ether. Under aqueous acidic conditions, it undergoes protonation and subsequent hydration to form 5-hydroxypentanal, which exists in a stable thermodynamic equilibrium with its cyclic lactol form (tetrahydro-2-hydroxypyran)[1].
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Procedure: Treat 4.1 g of 2,3-dihydropyran with dilute aqueous acid. Stir at room temperature until the biphasic mixture becomes homogeneous, indicating complete conversion to the lactol.
Step 2: Doebner-Knoevenagel Condensation
Causality: The addition of piperidine is critical. As a secondary amine, piperidine forms a highly electrophilic iminium ion intermediate with the open-chain aldehyde form of the lactol. This dramatically lowers the activation energy for nucleophilic attack by the enolate of malonic acid. Subsequent heating drives decarboxylation. The (2E)-geometry is exclusively favored because the transition state leading to the trans-alkene minimizes 1,3-allylic strain and steric clash between the aliphatic chain and the carboxylate group.
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Procedure: Combine the crude tetrahydro-2-hydroxypyran with 4.6 g of malonic acid in 5 mL of pyridine. Add 0.25 mL of piperidine as a catalyst[1].
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Reaction Conditions: Reflux the mixture gently until CO2 evolution ceases (typically 2–3 hours).
Step 3: Isolation and Self-Validation
Causality: The reaction produces the desired product alongside a byproduct, tetrahydropyran-2-ylacetic acid, resulting from competing cyclization. These must be separated based on boiling point differentials.
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Procedure: Subject the crude mixture to fractional distillation under reduced pressure. Collect the higher-boiling fraction at 152 °C (0.1 mm Hg)[1].
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Validation Checkpoint: To confirm the structural identity and purity of the isolated fraction, measure the refractive index ( nD21 must be 1.4850). Furthermore, 1H NMR spectroscopy must be employed to validate the (2E) geometry: the vinylic protons at C2 and C3 will display a characteristic trans coupling constant ( 3JHH≈15.0−16.0 Hz). Derivatization with α -naphthyl isocyanate will yield a crystalline urethane melting sharply at 136.5 °C[1].
Synthetic workflow of (2E)-7-hydroxyhept-2-enoic acid via Doebner condensation.
Applications in Chemical Ecology & Drug Development
Chemical Ecology: Synthesis of Queen Substance
In entomological research, (2E)-7-hydroxyhept-2-enoic acid is the premier precursor for synthesizing trans-9-oxodec-2-enoic acid, known universally as "Queen Substance"[1]. This pheromone is secreted by queen honeybees to inhibit ovary development in worker bees and suppress queen-rearing behaviors[2].
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Mechanistic Pathway: The C7 hydroxyl group of the intermediate is reacted with phosphorus tribromide ( PBr3 ) to yield 7-bromohept-2-enoic acid. This bromide is subsequently treated with ethyl acetoacetate followed by basic hydrolysis and decarboxylation to seamlessly install the terminal methyl ketone required for the active pheromone[1].
Pharmaceutical Manufacturing: Cilastatin Impurity Profiling
In the realm of drug development, the hept-2-enoic acid backbone is a critical structural motif. Cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase I (co-administered with the antibiotic imipenem), relies on a heavily modified hept-2-enoic acid scaffold.
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Quality Control Relevance: During the synthesis of Cilastatin, deviations in stereochemistry or incomplete functionalization at C7 lead to the formation of 3 ((S,Z)-2-(2,2-dimethylcyclopropane-1-carboxamido)-7-hydroxyhept-2-enoic acid)[3]. This impurity retains the exact 7-hydroxyhept-2-enoic acid mass footprint (MW: 255.15 g/mol for the conjugated complex) but features a (Z)-alkene geometry and lacks the terminal cysteinyl thioether linkage[3]. Understanding the fundamental reactivity of (2E)-7-hydroxyhept-2-enoic acid allows analytical chemists to predict and suppress these degradation pathways during API scale-up.
References
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Kennedy, J., McCorkindale, N. J., & Raphael, R. A. (1961). 739. A new synthesis of queen substance. Journal of the Chemical Society (Resumed), 3813-3815. RSC Publishing. 1
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ResearchGate. A new synthesis of 9-oxodec-2-enoic acid.2
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LGC Standards. Buy Online CAS Number 74589-79-0 - TRC - Cilastatin Sodium Impurity CPEA.3
